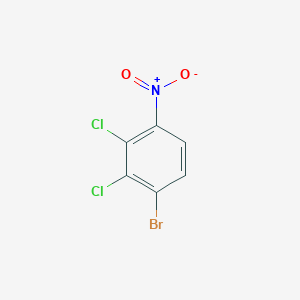

1-Bromo-2,3-dichloro-4-nitrobenzene

Übersicht

Beschreibung

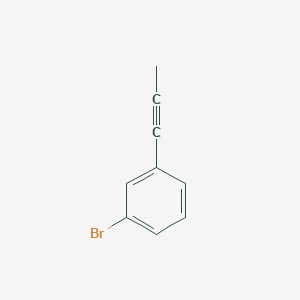

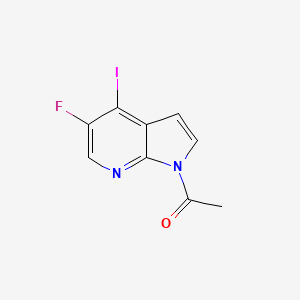

1-Bromo-2,3-dichloro-4-nitrobenzene is a chemical compound with the molecular formula C6H2BrCl2NO2 and a molecular weight of 270.9 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-2,3-dichloro-4-nitrobenzene is 1S/C6H2BrCl2NO2/c7-3-1-2-4 (10 (11)12)6 (9)5 (3)8/h1-2H . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2,3-dichloro-4-nitrobenzene are not detailed in the search results, similar compounds can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, followed by the loss of a halide anion .Physical And Chemical Properties Analysis

1-Bromo-2,3-dichloro-4-nitrobenzene is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

1-Bromo-2,3-dichloro-4-nitrobenzene is used in the synthesis of complex molecules. It acts as an intermediate in the preparation of pharmaceuticals, dyes, and organic electroluminescent materials. The compound's reactivity, particularly in nucleophilic aromatic substitution reactions, makes it valuable for introducing specific functional groups or building complex molecular architectures. For instance, its use in the preparation of dofetilide, a medication for treating arrhythmia, highlights its significance in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Material Science and Polymer Research

In material science, particularly in the development of polymer solar cells, 1-Bromo-2,3-dichloro-4-nitrobenzene has shown potential in enhancing device performance. Its incorporation into polymer solar cells' active layers can significantly improve power conversion efficiency. This is achieved by reducing excitonic recombination and enhancing excitonic dissociation at the donor-acceptor interface, indicating its role in improving electron transfer processes in polymer-based devices (G. Fu et al., 2015).

Analytical Chemistry Applications

1-Bromo-2,3-dichloro-4-nitrobenzene serves as a useful reagent in analytical chemistry for the spectrophotometric determination of anionic surfactants in water bodies. Its derivatives react with anionic surfactants to form stable ion associates, which can be quantitatively measured. This application is crucial for environmental monitoring and assessment, providing a method for detecting surfactants in river waters and potentially other aqueous environments (K. Higuchi et al., 1980).

Electrosynthesis and Electrochemistry

In the field of electrochemistry, 1-Bromo-2,3-dichloro-4-nitrobenzene is explored for its electrochemical reduction potential. Studies involving its reduction at carbon cathodes have provided insights into electrosynthetic routes for producing vinylbenzenes and indoles, which are valuable in organic synthesis and pharmaceutical manufacturing. Such research underscores the compound's versatility in facilitating diverse chemical transformations under electrochemical conditions (Peng Du & D. Peters, 2010).

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBNJGINUSPUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichloro-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)

![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)

![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)

![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)